molecular formula C7H6BBrF3K B13462673 Potassium (3-(bromomethyl)phenyl)trifluoroborate

Potassium (3-(bromomethyl)phenyl)trifluoroborate

Cat. No.: B13462673
M. Wt: 276.93 g/mol
InChI Key: JCLFVEHROZEREB-UHFFFAOYSA-N
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Description

Potassium (3-(bromomethyl)phenyl)trifluoroborate is an organotrifluoroborate compound that contains a trifluoroborate anion. Organotrifluoroborates are known for their stability and ease of handling, making them valuable reagents in organic synthesis. This compound is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Potassium (3-(bromomethyl)phenyl)trifluoroborate undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. In Suzuki-Miyaura coupling, the primary products are biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .

Mechanism of Action

The mechanism by which potassium (3-(bromomethyl)phenyl)trifluoroborate exerts its effects is primarily through its role as a reagent in cross-coupling reactions. In the Suzuki-Miyaura coupling, the compound hydrolyzes to the corresponding boronic acid in situ, which then participates in the transmetalation step with palladium catalysts. This process leads to the formation of carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium (4-bromophenyl)trifluoroborate
  • Potassium (3-methylphenyl)trifluoroborate

Uniqueness

Potassium (3-(bromomethyl)phenyl)trifluoroborate is unique due to the presence of the bromomethyl group, which allows for additional functionalization through nucleophilic substitution reactions. This makes it a versatile reagent in organic synthesis, offering more options for the modification of molecules compared to other similar compounds .

Properties

Molecular Formula

C7H6BBrF3K

Molecular Weight

276.93 g/mol

IUPAC Name

potassium;[3-(bromomethyl)phenyl]-trifluoroboranuide

InChI

InChI=1S/C7H6BBrF3.K/c9-5-6-2-1-3-7(4-6)8(10,11)12;/h1-4H,5H2;/q-1;+1

InChI Key

JCLFVEHROZEREB-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC(=CC=C1)CBr)(F)(F)F.[K+]

Origin of Product

United States

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